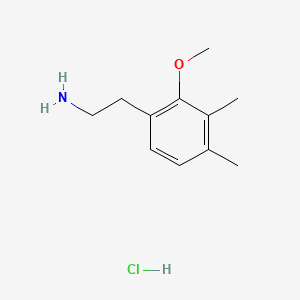![molecular formula C11H14N2O3 B13508650 3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid](/img/structure/B13508650.png)
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid is an organic compound that features a pyridine ring attached to a propanoic acid backbone through an acetamido linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid typically involves the reaction of pyridine-2-carboxaldehyde with acetamide, followed by a condensation reaction with 3-bromopropanoic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals such as silver, copper, and zinc.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of coordination polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid involves its ability to chelate metal ions, forming stable complexes. This chelation can enhance the fluorescence properties of certain ions, making it useful in various analytical and diagnostic applications. The molecular targets and pathways involved include the coordination of the pyridine nitrogen and the carboxylate oxygen to metal ions, stabilizing the complex and altering its electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Pyridyl)propionic acid
- 2-Pyridinepropionic acid
- 3-Pyridinesulfonic acid
- 2-Amino-3-(pyridin-2-yl)propionic acid
Uniqueness
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid is unique due to its specific acetamido linkage, which imparts distinct chemical and biological properties. Unlike other similar compounds, it can form more stable complexes with metal ions, making it particularly valuable in coordination chemistry and fluorescence applications .
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-[acetyl(pyridin-2-ylmethyl)amino]propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-9(14)13(7-5-11(15)16)8-10-4-2-3-6-12-10/h2-4,6H,5,7-8H2,1H3,(H,15,16) |
Clave InChI |
RUAIQLRHTFAFOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCC(=O)O)CC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)
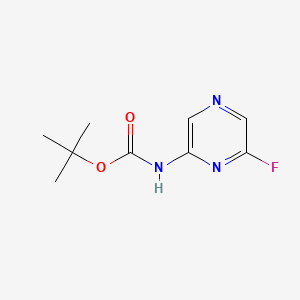

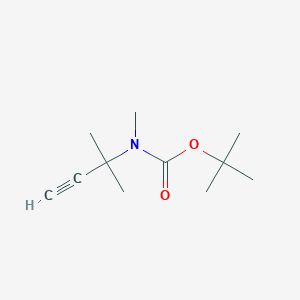
![1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol](/img/structure/B13508604.png)
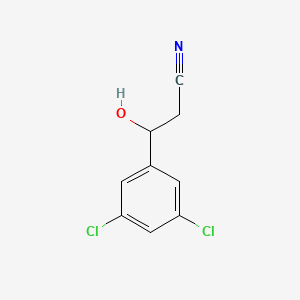
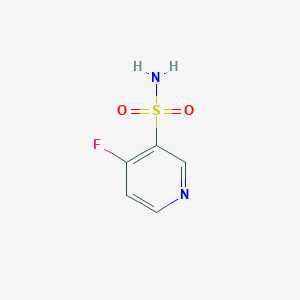

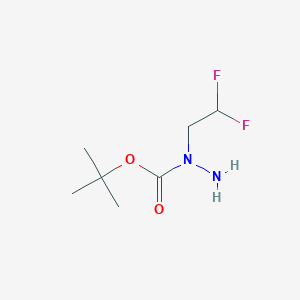
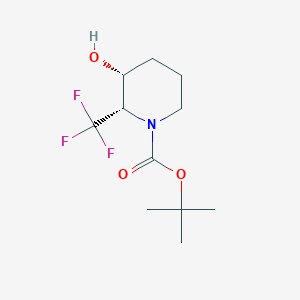
![rac-(3aR,4S,9bS)-6-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13508643.png)
